4-Bromo-3-hydroxy-2-nitrobenzoic acid

CAS No.: 37524-08-6

Cat. No.: VC7227756

Molecular Formula: C7H4BrNO5

Molecular Weight: 262.015

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37524-08-6 |

|---|---|

| Molecular Formula | C7H4BrNO5 |

| Molecular Weight | 262.015 |

| IUPAC Name | 4-bromo-3-hydroxy-2-nitrobenzoic acid |

| Standard InChI | InChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |

| Standard InChI Key | WZDACFAIFGWLTM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br |

Introduction

Chemical Identity and Structural Features

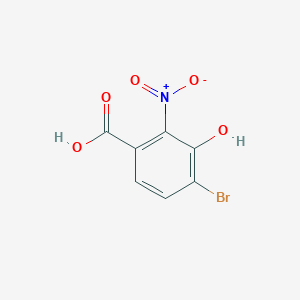

4-Bromo-3-hydroxy-2-nitrobenzoic acid (C₇H₄BrNO₅) is a halogenated nitrobenzoic acid with a molecular weight of 262.02 g/mol. Its IUPAC name derives from the benzene ring substituted at the 2nd position with a nitro group (-NO₂), the 3rd position with a hydroxyl group (-OH), and the 4th position with a bromine atom (-Br), while the carboxylic acid (-COOH) occupies the 1st position (Figure 1).

Molecular Formula and Structural Insights

The molecular formula C₇H₄BrNO₅ reflects the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, and five oxygen atoms. The spatial arrangement of substituents significantly influences its electronic and steric properties:

-

The ortho-positioned nitro group relative to the carboxylic acid introduces strong electron-withdrawing effects, enhancing acidity.

-

The meta hydroxyl group contributes to intramolecular hydrogen bonding with adjacent functional groups, stabilizing specific tautomeric forms .

-

The para bromine atom adds steric bulk and polarizability, affecting solubility and reactivity in substitution reactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrNO₅ |

| Molecular Weight | 262.02 g/mol |

| CAS Number | Not formally assigned* |

| SMILES Notation | O=C(O)C1=C(C(=O)O)C(=C(Br)C(=C1N+[O-]))O |

Note: While structurally analogous compounds (e.g., 3-bromo-4-hydroxy-5-nitrobenzoic acid, CAS 67175-27-3 ) have registered CAS numbers, 4-bromo-3-hydroxy-2-nitrobenzoic acid remains less documented in public databases.

Synthesis and Manufacturing

The synthesis of 4-bromo-3-hydroxy-2-nitrobenzoic acid involves sequential functionalization of a benzoic acid precursor. A plausible route, inferred from analogous bromo-nitrobenzoic acid syntheses , proceeds as follows:

Bromination of 3-Hydroxybenzoic Acid

Initial bromination of 3-hydroxybenzoic acid under acidic conditions introduces the bromine atom. For example, reaction with bromine (Br₂) in acetic acid and sulfuric acid at 50–100°C yields 4-bromo-3-hydroxybenzoic acid .

Reaction Conditions:

-

Solvent: Acetic acid

-

Catalyst: Sulfuric acid (1.5 mL per 14.5 mL acetic acid)

-

Temperature: 100°C

-

Time: 30 minutes

Nitration of 4-Bromo-3-hydroxybenzoic Acid

Subsequent nitration introduces the nitro group at the 2nd position. Nitrating agents such as nitric acid (HNO₃) or mixed acids (HNO₃/H₂SO₄) are employed under controlled conditions to avoid over-nitration or decomposition.

Key Considerations:

-

Directing Effects: The hydroxyl (-OH) group directs electrophilic substitution to the ortho and para positions, while the bromine atom exerts a meta-directing influence. Competition between these effects likely favors nitration at the 2nd position .

-

Temperature: Low temperatures (0–5°C) minimize side reactions.

-

Workup: Neutralization and recrystallization from ethanol/water mixtures purify the product.

Physicochemical Properties

Solubility and Partitioning

-

Polar Solvents: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and aqueous alkaline solutions (due to deprotonation of the carboxylic acid) .

-

Nonpolar Solvents: Poor solubility in hexane, diethyl ether.

-

logP (Octanol-Water): Estimated 1.8–2.2, indicating moderate hydrophobicity.

Table 2: Comparative Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ~10 (predicted) |

| Methanol | ~5 |

| Water (pH 7) | <1 |

| Water (pH 12) | >50 |

Applications and Research Directions

Pharmaceutical Intermediate

Nitrobenzoic acids serve as precursors to antiviral and antimicrobial agents . For instance, 2-chloro-4-nitrobenzoic acid derivatives exhibit HIV protease inhibition activity . The nitro group in 4-bromo-3-hydroxy-2-nitrobenzoic acid could facilitate similar bioactivity upon reduction to an amine or further functionalization.

Materials Science

Halogen and nitro groups enhance molecular polarizability, making this compound a candidate for nonlinear optical (NLO) materials or coordination polymers .

Supramolecular Chemistry

The hydroxyl and carboxylic acid groups enable participation in hydrogen-bonded networks, while bromine and nitro groups may engage in halogen bonding or π-stacking interactions . Such properties are exploitable in crystal engineering and cocrystal design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume